molecular formula C9H16N2O2S B14323775 L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- CAS No. 105099-08-9

L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-

Cat. No.: B14323775
CAS No.: 105099-08-9
M. Wt: 216.30 g/mol
InChI Key: JEQZPYVEFTZNOQ-ZETCQYMHSA-N
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Description

L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is a compound that combines the amino acid L-cysteine with a tetrahydro-2H-azepin-7-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves the reaction of L-cysteine with 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate. The reaction typically requires the presence of nucleophilic reagents and specific conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

Major products formed from these reactions include disulfides, reduced azepin derivatives, and substituted cysteine derivatives .

Scientific Research Applications

L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, particularly in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds, affecting protein structure and function. Additionally, the azepin ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- is unique due to the combination of the cysteine and azepin moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

105099-08-9

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

(2R)-3-sulfanyl-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanoic acid

InChI

InChI=1S/C9H16N2O2S/c12-9(13)7(6-14)11-8-4-2-1-3-5-10-8/h7,14H,1-6H2,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

JEQZPYVEFTZNOQ-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(=NCC1)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CCC(=NCC1)NC(CS)C(=O)O

Origin of Product

United States

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